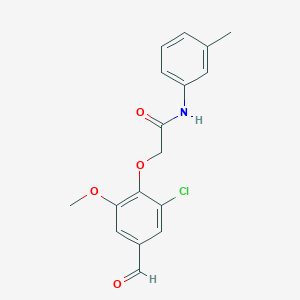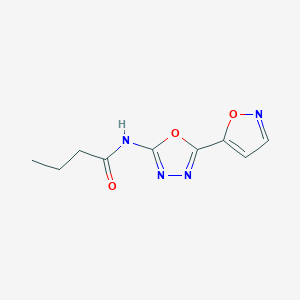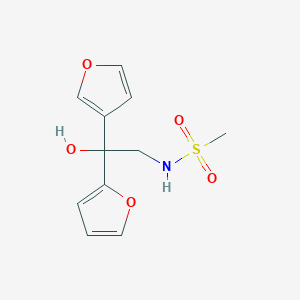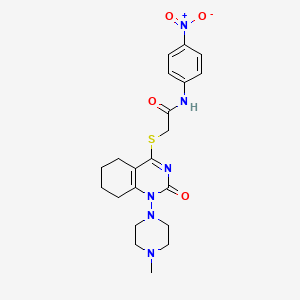
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as CMFMA, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been studied for its ability to act as a catalyst for chemical reactions, its ability to act as an antioxidant, and its potential use in drug delivery systems. CMFMA has been found to have a wide range of effects on biochemical and physiological processes, and has been studied for its potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not completely understood. However, it is believed that the compound acts as an electron donor, donating electrons to free radicals and other reactive species. This donation of electrons stabilizes the radicals, preventing them from causing oxidative damage.
Biochemical and Physiological Effects
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been found to have a wide range of effects on biochemical and physiological processes. It has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide in laboratory experiments include its low cost, its wide range of effects on biochemical and physiological processes, and its ease of use. The disadvantages of using 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide in laboratory experiments include its instability in water and its tendency to form complexes with other molecules.
Orientations Futures
Future research on 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide could focus on developing more efficient synthesis methods, exploring its potential applications in drug delivery systems, and further investigating its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide as an antioxidant, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide and its potential applications in laboratory experiments.
Méthodes De Synthèse
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide can be synthesized by several different methods. One approach is to use a Grignard reaction, in which an alkyl halide is reacted with magnesium in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography. Another method of synthesis is to use a Wittig reaction, in which an aldehyde or ketone is reacted with a phosphonium salt in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography.
Applications De Recherche Scientifique
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential use as a catalyst for chemical reactions. It has been found to be effective in catalyzing the reaction of aldehydes and ketones with organometallic reagents. It has also been used as a catalyst in the synthesis of organic compounds, such as amides and esters. 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been studied for its potential use as an antioxidant. It has been found to be effective in scavenging free radicals, and has been used to reduce the oxidative damage caused by reactive oxygen species.
Propriétés
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYEPVTUWCEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)







![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)

![2-[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2623136.png)


